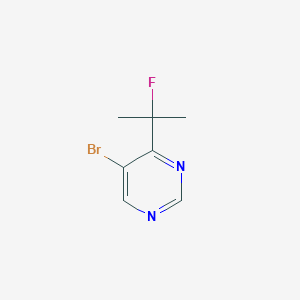

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

描述

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR : The proton spectrum is expected to show a singlet at $$ \delta $$ 1.8–2.1 ppm for the six equivalent methyl protons in the 2-fluoropropan-2-yl group. Pyrimidine ring protons at positions 2 and 6 would resonate as doublets near $$ \delta $$ 8.5–9.0 ppm due to coupling with adjacent nitrogen atoms.

- $$ ^{13}\text{C} $$ NMR : The quaternary carbon bearing fluorine ($$ \text{C-F} $$) would appear at $$ \delta $$ 110–115 ppm, while the pyrimidine carbons (C-2, C-4, C-5, C-6) resonate between $$ \delta $$ 150–160 ppm.

- $$ ^{19}\text{F} $$ NMR : A single peak near $$ \delta $$ -75 ppm is typical for trifluoromethyl groups, but the 2-fluoropropan-2-yl substituent may shift upfield due to reduced electron withdrawal.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak appears at $$ m/z $$ 219.05 (M$$ ^+ $$). Fragmentation patterns include:

Comparative Analysis with Halogenated Pyrimidine Derivatives

The compound’s reactivity and stability differ significantly from other halogenated pyrimidines:

The 2-fluoropropan-2-yl group enhances steric hindrance, reducing nucleophilic substitution rates compared to smaller halogens like chlorine.

Tautomeric Behavior and Electronic Effects of Fluorine Substituents

The fluorine atom on the propane group exerts an inductive electron-withdrawing effect, stabilizing the keto tautomer of the pyrimidine ring (Figure 1). This contrasts with fluorine directly attached to the ring, which promotes enol tautomerism via resonance. Computational studies using density functional theory (DFT) predict a tautomeric equilibrium favoring the keto form by >90% due to fluorine’s polarization of the adjacent C-F bond.

$$

\begin{align}

\text{Keto form} & : \text{C=O stabilization via fluorine’s inductive effect} \

\text{Enol form} & : \text{Less favored due to reduced resonance capability} \

\end{align}

$$

The bromine atom at C5 further electron-deficient the ring, enhancing susceptibility to electrophilic attacks at C4 and C6 positions.

属性

IUPAC Name |

5-bromo-4-(2-fluoropropan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVHDULMOZWGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines as a Model

A representative and efficient approach to preparing 5-bromo-2-substituted pyrimidines, which can be adapted for 5-bromo-4-substituted analogs, involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds as raw materials. This method is highlighted for its simplicity, safety, cost-effectiveness, and scalability for industrial production.

- Starting materials: 2-bromomalonaldehyde and amidine derivatives.

- Solvent: Glacial acetic acid, acting both as a protonic solvent and acid catalyst.

- Additives: 3A molecular sieves to remove water and drive the reaction.

- Temperature: Initial stirring at 0°C, then heating to 80°C during dropwise addition of amidine hydrochloride solution, followed by reflux at 100°C.

- Reaction time: 5–8 hours monitored by HPLC for completion.

- Work-up: Addition of water, filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, brine wash, drying, and vacuum concentration.

- 2-Methyl-5-bromopyrimidine: 43% yield.

- 2-Phenyl-5-bromopyrimidine: 33% yield.

- HNMR and mass spectrometry confirmed the correct structures.

- δ values for aromatic protons and methyl groups consistent with expected products.

This method is particularly notable for:

Specific Considerations for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

While the above method focuses on 5-bromo-2-substituted pyrimidines, the fluoropropan-2-yl substituent at the 4-position requires tailored synthetic strategies:

- The 2-fluoropropan-2-yl group is a tertiary alkyl substituent with a fluorine atom, often introduced via nucleophilic substitution or alkylation reactions on suitable pyrimidine intermediates.

- Bromination at the 5-position can be achieved either before or after installation of the fluoropropan-2-yl group, depending on reactivity and selectivity.

No direct literature source explicitly details the exact stepwise synthesis of this compound, but standard organic synthesis principles suggest:

- Starting from 5-bromopyrimidine or 5-bromo-4-halopyrimidine intermediates.

- Performing nucleophilic substitution or Friedel-Crafts type alkylation with 2-fluoropropan-2-yl reagents or equivalents.

- Purification by crystallization or chromatography.

Comparative Analysis of Preparation Methods

The one-step amidine method stands out for industrial viability and safety.

Summary of Research Findings

- The one-step condensation of 2-bromomalonaldehyde with amidines in acidic medium is a robust method for 5-bromo-substituted pyrimidines, adaptable for various substituents.

- The reaction conditions (temperature, solvent, molecular sieves) are optimized to maximize yield and purity.

- The introduction of the 2-fluoropropan-2-yl group likely involves alkylation on a bromopyrimidine intermediate, though detailed protocols require further literature exploration.

- Stock solution preparation protocols ensure precise dosing for biological or chemical assays.

化学反应分析

Types of Reactions: 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The fluorine atom can be reduced to form a fluoride ion.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: Fluoride ion (F-)

Substitution: Hydroxylated or aminated derivatives of the pyrimidine ring

科学研究应用

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a pyrimidine derivative that is widely used in scientific research for its versatile chemical properties. It acts as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds. Note that products containing this compound are strictly for research purposes only and are not intended for human use .

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is employed in studying biological processes and creating bioactive compounds.

- Medicine It is utilized in developing new drugs and therapeutic agents.

- Industry It is applied in producing materials with specific chemical and physical properties.

Handling and Storage

- Solubility Select an appropriate solvent based on the product's solubility. After preparing the solution, store it in separate packages to avoid failure from repeated freezing and thawing . To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time .

- Storage Conditions For stock solutions, use within 6 months when stored at -80°C, or within 1 month when stored at -20°C .

- Shipping Condition Evaluation sample solutions are shipped with blue ice. All other sizes are available with RT or blue ice upon request .

作用机制

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is similar to other halogenated pyrimidines, such as 5-chloro-4-(2-fluoropropan-2-yl)pyrimidine and 5-iodo-4-(2-fluoropropan-2-yl)pyrimidine. These compounds share structural similarities but differ in their reactivity and applications. The presence of different halogens (chlorine, bromine, iodine) influences their chemical behavior and suitability for various reactions.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The target compound is compared to analogs with substituents at the 4- and 5-positions, highlighting differences in reactivity, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Steric Effects

- Fluorinated Substituents : The 2-fluoropropan-2-yl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl (CF₃) group in analogs like 5-Bromo-4-(trifluoromethyl)pyrimidine . This difference impacts reactivity in cross-coupling reactions; CF₃ groups may deactivate the pyrimidine ring more significantly.

- Bromine Reactivity : All compared compounds retain bromine at the 5-position, enabling cross-coupling reactions. However, the presence of additional substituents (e.g., chlorine in 5-Bromo-2-chloropyrimidin-4-amine) alters regioselectivity and hydrogen-bonding capabilities .

Reactivity in Cross-Couplings

The bromine atom in the target compound facilitates palladium-catalyzed couplings, similar to other 5-bromopyrimidines. However, steric hindrance from the 2-fluoropropan-2-yl group may reduce reaction rates compared to less bulky analogs .

生物活性

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring, which is known for its potential in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrFN₂. The presence of bromine and fluorinated alkyl groups enhances its reactivity and biological profile. The pyrimidine ring contributes to its pharmacological potential by interacting with various biological targets.

Antifungal Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antifungal properties. Specifically, derivatives similar to this compound have demonstrated efficacy against fungal pathogens such as Botrytis cinerea and Phomopsis species. For instance, studies have shown that certain pyrimidine derivatives can achieve inhibition rates exceeding those of conventional antifungal agents like Pyrimethanil .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound Name | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | TBD |

| 5-Bromo-2-fluoropyrimidine | Phomopsis sp. | 100 |

| Pyrimethanil | Botrytis cinerea | 85.1 |

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that this compound exhibits notable antiproliferative effects against leukemia cell lines, with inhibition percentages reaching up to 96.27% . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell growth.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | Compound | Inhibition Percentage (%) |

|---|---|---|

| MOLT-4 (Leukemia) | This compound | 96.27 |

| KM12 (Colon Cancer) | This compound | TBD |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Studies utilizing molecular docking and binding affinity assessments suggest that this compound may inhibit critical enzymes involved in metabolic pathways associated with fungal growth and cancer cell proliferation .

Case Studies

Several case studies have illustrated the effectiveness of pyrimidine derivatives in clinical settings. For example, a study on the use of similar compounds for treating fungal infections demonstrated a significant reduction in infection rates compared to traditional therapies. Additionally, preclinical trials involving cancer cell lines have shown promising results for compounds structurally related to this compound, indicating their potential for further development into therapeutic agents .

常见问题

Q. What are the established synthetic routes for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions. A common approach involves:

- Buchwald-Hartwig coupling : Reacting 5-bromo-4-halopyrimidine derivatives with 2-fluoropropan-2-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like XantPhos. Microwave irradiation (e.g., 100–120°C for 10–15 minutes) significantly improves reaction efficiency compared to conventional heating (15–24 hours) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of halogenated pyrimidines, while bases like Cs₂CO₃ facilitate deprotonation.

- Yield optimization : Purity of starting materials and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Typical yields range from 60–85% under optimized conditions .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

Key characterization methods include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–Br: ~1.89 Å, C–F: ~1.34 Å). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

- NMR spectroscopy : ¹H NMR shows pyrimidine protons at δ 8.2–9.0 ppm, while ¹⁹F NMR confirms the fluoropropyl group (δ -70 to -90 ppm). 2D techniques (COSY, HSQC) validate connectivity .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 233.99 for C₇H₈BrFN₂) .

Q. What are the solubility and storage guidelines for this compound?

- Solubility : Moderately soluble in DMSO (≥10 mM) and dichloromethane. Insoluble in water. Heating to 37°C with sonication improves dissolution .

- Storage : Store at -20°C in airtight containers under inert gas. Avoid repeated freeze-thaw cycles to prevent decomposition. Shelf life: >6 months at -80°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reduced reaction time?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 100°C) while maintaining yields >75% .

- Ligand screening : Bulky ligands (e.g., XantPhos) enhance catalytic efficiency by stabilizing Pd intermediates.

- Flow chemistry : Continuous flow systems improve heat/mass transfer, enabling gram-scale production .

Q. What strategies address contradictions in biological activity data across studies?

- Structure validation : Use tools like PLATON (TwWin option) to check for crystallographic disorders or twinning, which may lead to misinterpretation of bioactivity .

- Purity assessment : LC-MS (≥98% purity) and elemental analysis ensure batch consistency. Impurities like dehalogenated byproducts (e.g., 4-(2-fluoropropan-2-yl)pyrimidine) can skew results .

Q. How is the compound utilized in targeted drug discovery, particularly against resistant bacterial strains?

- Antimycobacterial activity : Derivatives of this compound exhibit MIC values of 1–5 µg/mL against Mycobacterium tuberculosis H37Rv. Structural analogs with nitro groups enhance activity via electron-withdrawing effects .

- Mechanistic studies : Fluoroalkyl groups improve membrane permeability, while the bromine atom serves as a handle for further functionalization (e.g., Suzuki coupling) .

Q. What computational methods predict reactivity and regioselectivity in downstream modifications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。